Ethyl Ester vs. Carboxylic Acid: XLogP3 Lipophilicity Comparison
The computed XLogP3 value for ethyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate is 2.5, compared to 1.8 for the corresponding carboxylic acid (CAS 1142213-04-4) [1]. This 0.7 log unit increase in lipophilicity is expected to enhance passive membrane permeability while maintaining aqueous solubility within a range suitable for cellular assays. The acid form, being more polar, may exhibit lower cellular uptake and increased susceptibility to Phase II conjugation, making the ethyl ester a more favorable choice for cell-based screening workflows [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid: 1.8 |
| Quantified Difference | Δ = +0.7 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
The ethyl ester achieves an intermediate lipophilicity that balances permeability and solubility, a key consideration when selecting a compound for in vitro pharmacological profiling.
- [1] PubChem Compound Summary for CID 25220138 (ethyl ester) and CID 25220162 (acid). XLogP3 values. National Center for Biotechnology Information (2025). View Source
- [2] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
